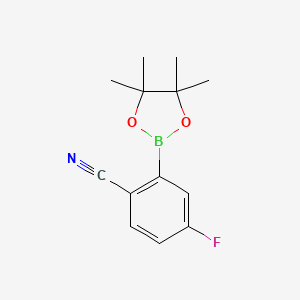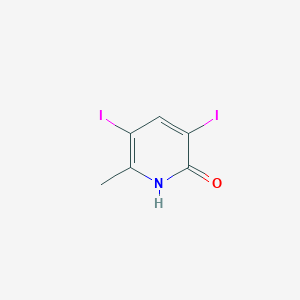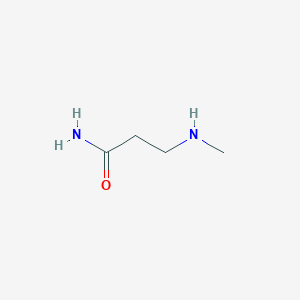![molecular formula C13H10F3NO B1358422 {4-[5-(Trifluorométhyl)pyridin-2-yl]phényl}méthanol CAS No. 613239-75-1](/img/structure/B1358422.png)
{4-[5-(Trifluorométhyl)pyridin-2-yl]phényl}méthanol
Vue d'ensemble
Description
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety
Applications De Recherche Scientifique
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals
Mécanisme D'action
Target of Action
The primary target of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzyl alcohol is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in the regulation of pain, mood, and appetite.
Mode of Action
It is believed to interact with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of anandamide, resulting in enhanced signaling in the endocannabinoid system.
Biochemical Pathways
The compound likely affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting FAAH-1, the compound could potentially increase anandamide levels, thereby modulating the activity of the endocannabinoid system.
Result of Action
Given its potential role in modulating the endocannabinoid system, it could potentially influence a range of physiological processes, from pain perception to mood regulation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol typically involves the reaction of 4-bromobenzyl alcohol with 5-(trifluoromethyl)pyridine-2-boronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanone.
Reduction: Formation of {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanamine: Similar structure but with an amine group instead of a hydroxyl group.
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanone: Similar structure but with a ketone group instead of a hydroxyl group.
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methane: Similar structure but with a methyl group instead of a hydroxyl group
Uniqueness
{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group provides a site for further chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOASJNEFKGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624261 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613239-75-1 | |
| Record name | {4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
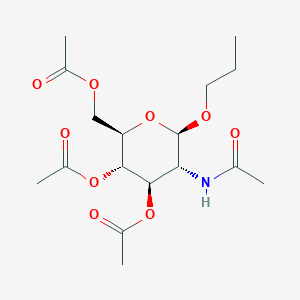
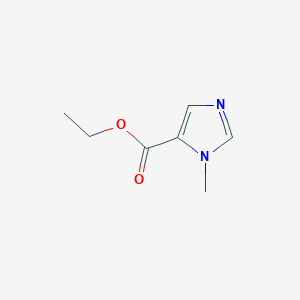
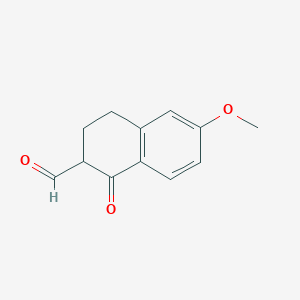
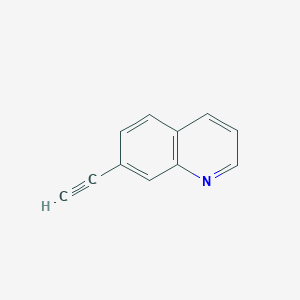
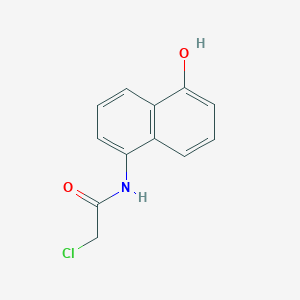
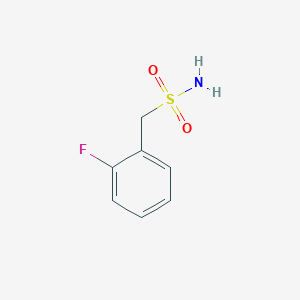
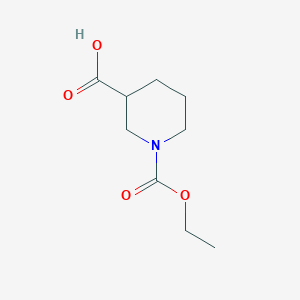
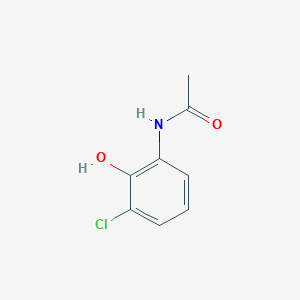
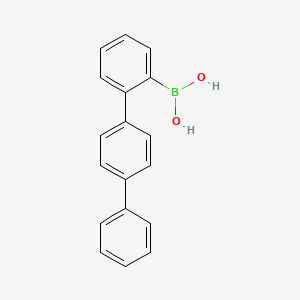
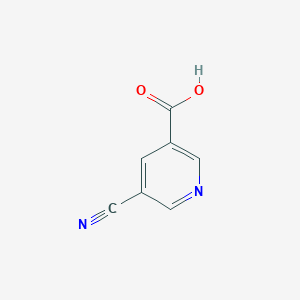
![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)
